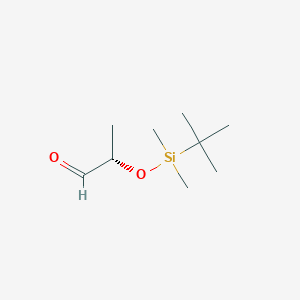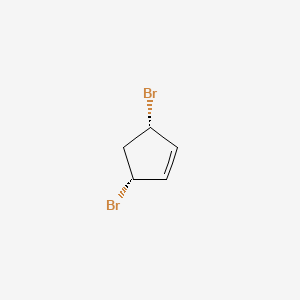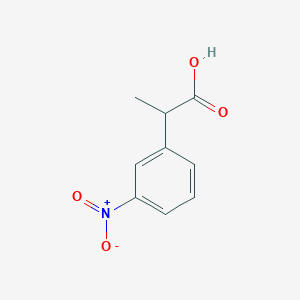
2-(3-硝基苯基)丙酸
描述
科学研究应用
1. 化学合成和机制研究
2-(3-硝基苯基)丙酸及其衍生物一直是化学合成中的研究课题。例如,研究了α,β-二溴-3-(3′-硝基苯基)丙酸的消除反应,重点关注了3-硝基苯基-乙炔和3-(3′-硝基苯基)-2,3-环氧丙酸的产生。这项研究为消除反应的机制提供了见解(Chu Wen-yi, 2011)。
2. 制药研究
合成了2-(3-硝基苯基)丙酸衍生物,并评估了它们在制药领域的潜在应用。例如,合成了新型(2S)-2-({2-[1,4-二氢-3,5-双(甲氧羰基)-2,6-二甲基-4-(2-硝基苯基)吡啶-1-基]-2-氧乙基}氨基)-3-(4-羟基苯基)丙酸(3a)及其类似物,并评估了它们的抗氧化、抗炎和抗溃疡活性,显示出显著的功效(B. B. Subudhi, Shakti Prasanna Sahoo, 2011)。
3. 生物化学和对映分离
该化合物及其变体已被用于生物化学研究,特别是在对映分离中。研究重点放在了消旋2-(取代苯基)丙酸的对映分离上,探讨了取代基对对映识别的影响。这对于在制药中生产光学纯化合物具有重要意义(Shengqiang Tong et al., 2016)。
4. 有机化学和材料科学
在有机化学和材料科学领域,该化合物的衍生物已被研究,以探索它们在创造新材料和化学品方面的潜力。例如,合成了3-[N-(4-硝基苯基)-氨基]丙酸的有机锡(IV)衍生物,并探索了它们的抗菌和抗真菌性能(K. Shahid et al., 2006)。
5. 光化学研究
该化合物的衍生物已被用于光化学研究。例如,表征了含有3-(3-硝基苯基)丙酸衍生物的光致变色化合物的晶体结构,为了解这类化合物的光化学性质提供了见解(Wuxin Zou et al., 2004)。
6. 缓蚀研究
在缓蚀研究中,2-(3-硝基苯基)丙酸衍生物已被研究,以评估它们在防止金属合金腐蚀方面的有效性。一项关于钇3-(4-硝基苯基)-2-丙烯酸的研究,这是与2-(3-硝基苯基)丙酸密切相关的化合物,证明了它作为铜合金在氯化物溶液中的有效缓蚀剂的能力,突显了它在工业应用中的潜力(N. Nam et al., 2016)。
7. 肽合成
还探索了2-(3-硝基苯基)丙酸衍生物在肽合成中的应用。对于邻硝基苯基Nα-对甲苯磺酰基-α-氨基异丁酸酯的研究,这是涉及2-(3-硝基苯基)丙酸衍生物的化合物,揭示了其构象及对肽合成的影响,有助于理解肽键形成机制(M. Crisma, C. Toniolo, 2002)。
8. 抗癌研究
从2-(3-硝基苯基)丙酸衍生的化合物已经被评估其潜在的抗癌活性。对5-[2-氯-3-(4-硝基苯基)-2-丙烯基]-4-噻唑啉酮的研究显示出有希望的抗有丝分裂活性和低毒性,表明其有潜力作为抗癌药物(Kamila Buzun et al., 2021)。
9. 环境科学
在环境科学领域,已经研究了与2-(3-硝基苯基)丙酸相关的化合物的辐射化学,特别是与核废液溶液相关的应用。对1-(2,2,3,3,-四氟丙氧基)-3-(4-sec-丁基苯氧基)-2-丙醇的研究,这是一种具有结构相似性的化合物,为其在辐射下的稳定性和行为提供了见解,这对其在核溶剂萃取系统中的使用至关重要(Katy L. Swancutt et al., 2011)。
10. 抗炎研究
最后,从2-(3-硝基苯基)丙酸衍生的新酚类化合物被从杜仲叶中分离出来,并测试其抗炎活性。这项研究有助于理解具有潜在治疗益处的天然产物(Xiaolei Ren et al., 2021)。
作用机制
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 2-(3-nitrophenyl)propanoic Acid may also interact with various cellular targets, contributing to its biological activity.
Mode of Action
It’s known that many similar compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit or enhance the activity of their target proteins, altering the normal functioning of cells .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(3-nitrophenyl)propanoic Acid may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that similar compounds can have diverse biological activities, suggesting that 2-(3-nitrophenyl)propanoic acid may also produce a range of molecular and cellular effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly impact the action of bioactive compounds .
属性
IUPAC Name |
2-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCZZRXBIBUPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 2-(3-nitrophenyl)propanoic acid and its amino derivative?
A1: Both 2-(3-nitrophenyl)propanoic acid and 2-(3-aminophenyl)propanoic acid serve as important precursors or intermediates in the synthesis of more complex molecules. [, ] While the provided papers focus on the synthetic procedures, the value lies in their potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro and amino groups allows for further chemical modifications, making these compounds versatile building blocks.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

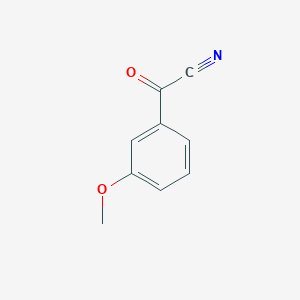

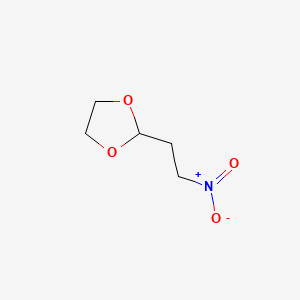
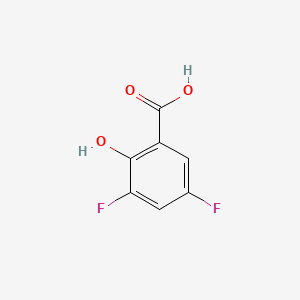

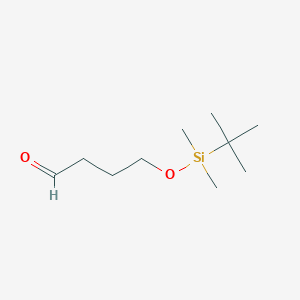
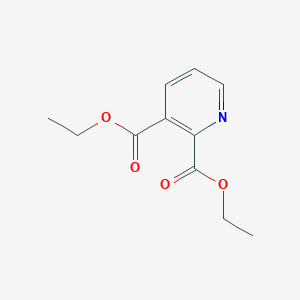
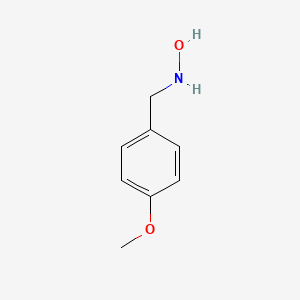
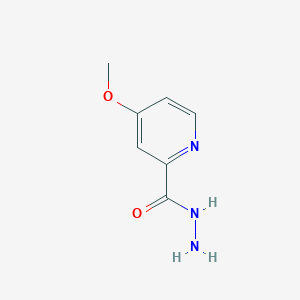
![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)
